[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride
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Overview
Description
[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride: is a chemical compound with a unique structure that includes a cyclopentene ring substituted with an aminomethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride typically involves the reaction of cyclopent-3-en-1-ylmethanol with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (20-40°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalysts: Acidic catalysts to promote the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes:
Reactant Mixing: Controlled addition of formaldehyde and ammonia to cyclopent-3-en-1-ylmethanol.
Reaction Monitoring: Continuous monitoring of temperature and pH to ensure optimal reaction conditions.
Purification: The product is purified through crystallization or distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation Products: Cyclopent-3-en-1-one derivatives.
Reduction Products: Cyclopent-3-en-1-ylmethanol derivatives.
Substitution Products: Various substituted cyclopent-3-en-1-ylmethanol derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biochemical Studies: Used in studies to understand the interaction of small molecules with biological macromolecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active compound.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentene ring provides structural stability. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate their activity.
Altering Cellular Pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Cyclopent-3-en-1-ylmethanol: Lacks the aminomethyl group, making it less reactive in certain biochemical applications.
1-(Aminomethyl)cyclopentane: Lacks the double bond in the cyclopentene ring, affecting its chemical reactivity.
Uniqueness:
Structural Features:
Versatility: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C7H14ClNO |
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Molecular Weight |
163.64 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopent-3-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-2,9H,3-6,8H2;1H |
InChI Key |
XQCDLBPLEDGBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(CN)CO.Cl |
Origin of Product |
United States |
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